molecular formula C12H21IO B15242777 1-Cyclobutoxy-2-iodocyclooctane

1-Cyclobutoxy-2-iodocyclooctane

Cat. No.: B15242777
M. Wt: 308.20 g/mol
InChI Key: YMCXUAOZIMVCLH-UHFFFAOYSA-N
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Description

1-Cyclobutoxy-2-iodocyclooctane is an organic compound with the molecular formula C₁₂H₂₁IO It is a cycloalkane derivative, characterized by the presence of a cyclobutoxy group and an iodine atom attached to a cyclooctane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclobutoxy-2-iodocyclooctane typically involves the reaction of cyclooctene with iodine and a cyclobutyl alcohol derivative. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general synthetic route can be summarized as follows:

    Cyclooctene: is reacted with in the presence of a suitable solvent, such as dichloromethane, to form 2-iodocyclooctane.

  • The resulting 2-iodocyclooctane is then treated with cyclobutyl alcohol in the presence of a base, such as potassium carbonate, to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Cyclobutoxy-2-iodocyclooctane can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different substituted cyclooctane derivatives.

    Oxidation Reactions: The cyclobutoxy group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: The iodine atom can be reduced to form cyclooctane derivatives with different functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium cyanide, and various amines. These reactions are typically carried out in polar solvents, such as ethanol or water, at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include 1-Cyclobutoxy-2-hydroxycyclooctane, 1-Cyclobutoxy-2-cyanocyclooctane, and various amine derivatives.

    Oxidation Reactions: Products include cyclooctanone and cyclooctanoic acid derivatives.

    Reduction Reactions: Products include cyclooctane derivatives with different functional groups, such as alcohols or alkanes.

Scientific Research Applications

1-Cyclobutoxy-2-iodocyclooctane has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical reactions and catalysts.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-Cyclobutoxy-2-iodocyclooctane involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclobutoxy group and iodine atom play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets involved are subjects of ongoing research, with studies focusing on elucidating the detailed mechanisms by which the compound exerts its effects.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclobutoxy-2-bromocyclooctane: Similar structure but with a bromine atom instead of iodine.

    1-Cyclobutoxy-2-chlorocyclooctane: Similar structure but with a chlorine atom instead of iodine.

    1-Cyclobutoxy-2-fluorocyclooctane: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

1-Cyclobutoxy-2-iodocyclooctane is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher polarizability of iodine contribute to different chemical behaviors, making this compound particularly interesting for specific applications in synthesis and research.

Properties

Molecular Formula

C12H21IO

Molecular Weight

308.20 g/mol

IUPAC Name

1-cyclobutyloxy-2-iodocyclooctane

InChI

InChI=1S/C12H21IO/c13-11-8-3-1-2-4-9-12(11)14-10-6-5-7-10/h10-12H,1-9H2

InChI Key

YMCXUAOZIMVCLH-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(C(CC1)OC2CCC2)I

Origin of Product

United States

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